molecular formula C7H15NO B11759224 (3S,6S)-1,6-Dimethylpiperidin-3-ol

(3S,6S)-1,6-Dimethylpiperidin-3-ol

Cat. No.: B11759224
M. Wt: 129.20 g/mol
InChI Key: XINHGUGIHCODEP-BQBZGAKWSA-N
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Description

(3S,6S)-1,6-Dimethylpiperidin-3-ol is a chiral piperidine derivative with significant importance in organic chemistry and pharmaceutical research. This compound features a six-membered ring containing one nitrogen atom and two methyl groups at positions 1 and 6, along with a hydroxyl group at position 3. Its unique stereochemistry and functional groups make it a valuable building block for synthesizing various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-1,6-Dimethylpiperidin-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reductive amination of 3-hydroxy-2-methylpropanal with methylamine, followed by cyclization to form the piperidine ring. The reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-1,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1,6-dimethylpiperidin-3-one, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(3S,6S)-1,6-Dimethylpiperidin-3-ol has numerous applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,6S)-1,6-Dimethylpiperidin-3-ol depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity. Molecular targets may include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,6S)-3,6-Dibenzylpiperazine-2,5-dione: A piperazine derivative with cytotoxic activity against cancer cells.

    (3S,6S)-3-Benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epitetrathiopiperazine-2,5-dione: A compound with fungitoxic properties.

Uniqueness

(3S,6S)-1,6-Dimethylpiperidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a building block in organic synthesis and its applications in various fields highlight its importance in scientific research and industry.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3S,6S)-1,6-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

XINHGUGIHCODEP-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C)O

Canonical SMILES

CC1CCC(CN1C)O

Origin of Product

United States

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